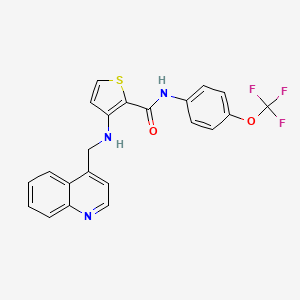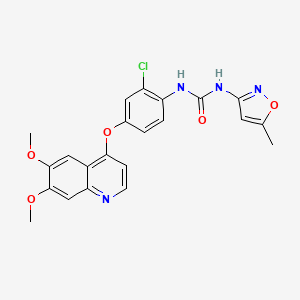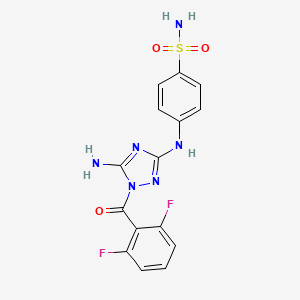
JNJ-7706621
Vue d'ensemble
Description
This compound is a small molecule inhibitor of Mammalian Sterile20-like Kinase 3 (MST3), a member of the STRIPAK complex . MST3 has been associated with cancer cell migration and metastasis . The compound is part of a class of molecules that inhibit MST3 enzymatic activity .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, which are structurally similar to the compound , has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an amino group, a carbonyl group, a triazole ring, and a benzenesulfonamide moiety .Applications De Recherche Scientifique
Inhibition des kinases dépendantes des cyclines (CDK)
JNJ-7706621 est un puissant inhibiteur de plusieurs kinases dépendantes des cyclines (CDK). Les CDK jouent un rôle clé dans la régulation du cycle cellulaire, et leur inhibition peut potentiellement perturber la prolifération des cellules tumorales . This compound a montré qu'il inhibait l'activité de la kinase CDK1, modifiait l'état de phosphorylation de CDK1 et interférait avec les substrats en aval tels que la rétinoblastine dans les cellules tumorales humaines .
Inhibition des kinases Aurora
En plus des CDK, this compound inhibe également les kinases Aurora. Ces kinases sont essentielles pour maintenir la stabilité chromosomique et la progression normale du cycle cellulaire. L'inhibition des kinases Aurora par this compound conduit à une endoreduplication et à l'inhibition de la phosphorylation de l'histone H3 .
Blocage sélectif de la prolifération des cellules tumorales
This compound bloque sélectivement la prolifération des cellules tumorales d'origines diverses mais est environ 10 fois moins efficace pour inhiber la croissance des cellules humaines normales in vitro . Cette sélectivité en fait un candidat prometteur pour une thérapie anticancéreuse ciblée.
Induction de l'apoptose
This compound a été trouvé pour induire l'apoptose dans les cellules cancéreuses humaines . L'apoptose, ou mort cellulaire programmée, est un mécanisme qui peut être exploité pour éliminer les cellules cancéreuses.
Suppression de la formation de colonies
En plus d'induire l'apoptose, this compound supprime également la formation de colonies dans les cellules cancéreuses humaines . Cela pourrait potentiellement empêcher la propagation et la croissance des cellules cancéreuses.
Utilisation potentielle dans le sarcome d'Ewing
This compound a été suggéré comme un agent thérapeutique potentiel pour divers cancers, y compris le sarcome d'Ewing . Sa capacité à réguler la progression du cycle cellulaire à plusieurs points pourrait être utile pour le traitement de ce type de cancer.
Inversion de la résistance à la radio-immunothérapie
This compound a montré un potentiel dans la promotion de l'inversion de la résistance à la radio-immunothérapie ciblant CD37 dans les lignées cellulaires de lymphome DLBC . Cela pourrait améliorer l'efficacité des traitements anticancéreux existants.
Outil prédictif pour l'inhibition de la croissance tumorale in vivo
La concentration minimale de this compound nécessaire pour induire l'arrêt du cycle cellulaire et la cytotoxicité des cellules cancéreuses humaines a été déterminée in vitro . Ces informations peuvent être utilisées pour prédire la concentration plasmatique nécessaire pour inhiber la croissance tumorale ou provoquer la régression tumorale in vivo .
Mécanisme D'action
Target of Action
JNJ-7706621 is a potent inhibitor of several cyclin-dependent kinases (CDKs) and Aurora kinases . The primary targets of this compound are CDK1, CDK2, Aurora-A, and Aurora-B . These kinases play crucial roles in cell cycle regulation and mitosis .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It has been shown to inhibit CDK1 and CDK2, with IC50s of 9 nM and 3 nM respectively, and Aurora-A and Aurora-B, with IC50s of 11 nM and 15 nM respectively . This inhibition disrupts the normal cell cycle progression and mitotic processes .
Biochemical Pathways
The inhibition of CDKs and Aurora kinases by this compound affects several biochemical pathways. CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest . Aurora kinases are critical for successful mitosis, and their inhibition can lead to errors in chromosome segregation and cytokinesis . Therefore, the inhibition of these kinases can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
This suggests that the compound has sufficient bioavailability to exert its effects in vivo. The abcg2 drug transporter has been identified as a potential resistance mechanism to this compound, which could impact its bioavailability .
Result of Action
The inhibition of CDKs and Aurora kinases by this compound results in significant molecular and cellular effects. At the molecular level, it alters CDK1 phosphorylation status and interferes with downstream substrates such as retinoblastoma . At the cellular level, it can slow the growth of cells at low concentrations and induce cytotoxicity at higher concentrations . It also activates apoptosis and reduces colony formation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the ABCG2 drug transporter can lead to resistance to this compound . Additionally, the compound’s efficacy can be influenced by the genetic makeup of the cancer cells, such as their p53, retinoblastoma, or P-glycoprotein status .
Orientations Futures
Propriétés
IUPAC Name |
4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKUVYLMPJIGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416207 | |
| Record name | JNJ-7706621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443797-96-4 | |
| Record name | JNJ-7706621 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443797964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-7706621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-7706621 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GK72DON8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





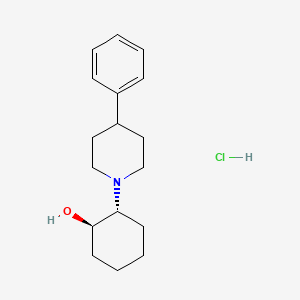


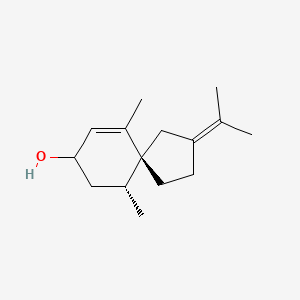
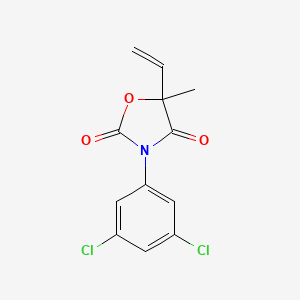
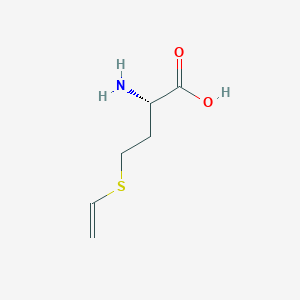
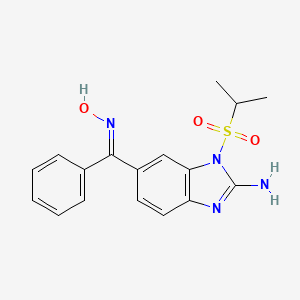
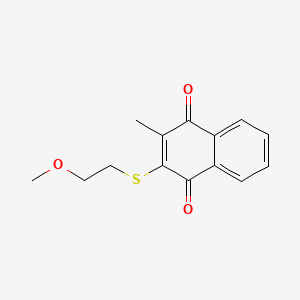
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
